molecular formula C18H23N3O4S2 B2765683 2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide CAS No. 1251547-65-5

2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide

Cat. No. B2765683
CAS RN: 1251547-65-5
M. Wt: 409.52
InChI Key: XGPSUDUAPJZQJN-UHFFFAOYSA-N
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Description

2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Synthesis of Pyridines and Thieno[2,3-b]pyridine Derivatives : Arylmethylenecyanothioacetamide reacts with ethyl acetoacetate and acetylacetone to yield 3-cyano-2(1H)-pyridinethione derivatives. These can be alkylated at the sulfur atom and cyclized into thieno[2,3-b]pyridine derivatives, showcasing a route for creating complex heterocyclic structures (Elgemeie et al., 1988).

  • Novel Synthesis Techniques for Complex Compounds : Efficient preparations of a potent IκB Kinase-β (IKK-β) inhibitor, labeled with carbon-14 and deuterium, demonstrate advanced synthetic methodologies for complex compounds. This includes the use of modified Guareschi-Thorpe condensation and one-pot reactions, highlighting the synthetic versatility required for creating and labeling compounds for research applications (Latli et al., 2016).

Antimicrobial Activity

  • Antibacterial Evaluation of Oxadiazole Derivatives : New derivatives synthesized from aralkyl/aryl carboxylic acids showed valuable antibacterial results. This research underscores the potential biomedical applications of compounds with similar functional groups in addressing microbial resistance (Aziz‐ur‐Rehman et al., 2017).

Cyclization and Molecular Transformation

  • Intramolecular Cyclization : The reaction of certain acetamides with heteroarylsulfanyl compounds resulted in pyridin-2(1H)-ones, demonstrating cyclization techniques that could be relevant for the synthesis and modification of complex compounds including sulfonamide and acetamide moieties (Savchenko et al., 2020).

properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-14-6-9-21(10-7-14)27(24,25)16-5-2-8-20(18(16)23)13-17(22)19-12-15-4-3-11-26-15/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPSUDUAPJZQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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